molecular formula C15H15ClN2O B1518789 2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one CAS No. 1087792-03-7

2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one

Cat. No. B1518789
CAS RN: 1087792-03-7
M. Wt: 274.74 g/mol
InChI Key: POXVSAPYKCBJHI-UHFFFAOYSA-N
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Description

“2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 1087792-03-7 . It has a molecular weight of 274.75 . The IUPAC name for this compound is 3-[1-(chloroacetyl)-1,2,3,6-tetrahydro-4-pyridinyl]-1H-indole .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

CHIT has a wide range of applications in the scientific research field. It is used in biochemical and physiological studies to study the effects of various drugs and compounds on living organisms. It is also used in drug synthesis and pharmacological research to develop new drugs and compounds with specific properties. Additionally, CHIT is used in laboratory experiments to analyze the structure and function of proteins and other molecules.

Advantages and Limitations for Lab Experiments

CHIT has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, CHIT is stable and can be stored for long periods of time. However, CHIT is not suitable for use in experiments involving human or animal subjects, as it has not been tested for safety or efficacy in these situations.

Future Directions

In the future, CHIT may be used in a variety of applications, including drug synthesis, pharmacological research, and biochemical and physiological studies. Additionally, CHIT may be used in the development of new drugs and compounds with specific properties. Additionally, CHIT may be used to study the structure and function of proteins and other molecules, as well as to analyze the effects of various drugs and compounds on living organisms. Finally, CHIT may be used to develop new treatments for diseases, such as cancer and diabetes.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-9-15(19)18-7-5-11(6-8-18)13-10-17-14-4-2-1-3-12(13)14/h1-5,10,17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXVSAPYKCBJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one
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2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one
Reactant of Route 3
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2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one
Reactant of Route 4
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2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one
Reactant of Route 5
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2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one
Reactant of Route 6
2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one

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